Atractylosido Dipotásico

Descripción general

Descripción

El atractylosido (sal de potasio) es un glucósido diterpenoide tóxico que se puede aislar de los frutos de Xanthium sibiricum . Es un inhibidor potente y específico del transporte mitocondrial de ADP/ATP . Este compuesto es conocido por su capacidad para inhibir la fosforilación oxidativa bloqueando la transferencia de nucleótidos de adenosina a través de la membrana mitocondrial .

Aplicaciones Científicas De Investigación

Atractyloside (potassium salt) has several scientific research applications:

Mecanismo De Acción

El atractylosido (sal de potasio) ejerce sus efectos inhibiendo la translocasa mitocondrial ADP/ATP . Esta inhibición bloquea el intercambio de ADP y ATP a través de la membrana mitocondrial, lo que lleva a una detención de la fosforilación oxidativa y la producción de energía . El compuesto se une a la translocasa después de que el ATP se haya descargado en el citosol y antes de que el ADP se una para su transporte a la matriz mitocondrial . Esta interrupción en la producción de energía finalmente conduce a la muerte celular debido a la falta de ATP .

Compuestos similares:

Carboxiatractylosido: Otro potente inhibidor de la translocasa mitocondrial ADP/ATP, pero con un grupo carboxilo en lugar de un grupo hidroxilo.

Ácido clorogénico: Se encuentra en fuentes vegetales similares y tiene propiedades antioxidantes, pero no inhibe el transporte ADP/ATP.

Unicidad del atractylosido (sal de potasio): El atractylosido (sal de potasio) es único debido a su inhibición específica y potente del transporte mitocondrial ADP/ATP . A diferencia de otros compuestos similares, tiene una alta afinidad por la translocasa e inhibe eficazmente el intercambio de nucleótidos, lo que lo convierte en una herramienta valiosa en la investigación mitocondrial .

Análisis Bioquímico

Biochemical Properties

Atractyloside Dipotassium Salt plays a crucial role in biochemical reactions by inhibiting the mitochondrial ADP/ATP translocase. This enzyme is responsible for the exchange of ADP and ATP across the mitochondrial membrane. By inhibiting this enzyme, Atractyloside Dipotassium Salt disrupts the normal function of mitochondria, leading to a decrease in ATP production and an increase in ADP levels. This compound also inhibits chloride channels in the mitochondrial membranes of rat heart cells .

Cellular Effects

Atractyloside Dipotassium Salt has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial ATP production, which is essential for numerous cellular processes. This disruption can lead to altered cell signaling pathways, changes in gene expression, and impacts on cellular metabolism. For example, the inhibition of ATP production can affect energy-dependent processes such as muscle contraction, ion transport, and biosynthetic reactions .

Molecular Mechanism

The molecular mechanism of Atractyloside Dipotassium Salt involves its binding to the ADP/ATP translocase in the mitochondrial membrane. This binding inhibits the enzyme’s activity, preventing the exchange of ADP and ATP. Additionally, Atractyloside Dipotassium Salt inhibits chloride channels in the mitochondrial membrane, further disrupting mitochondrial function. These interactions lead to a decrease in ATP production and an increase in ADP levels, which can have widespread effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atractyloside Dipotassium Salt can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Atractyloside Dipotassium Salt can lead to sustained inhibition of mitochondrial function, resulting in chronic energy deficits and potential cell death. The stability and degradation of Atractyloside Dipotassium Salt in laboratory conditions are important factors to consider when designing experiments .

Dosage Effects in Animal Models

The effects of Atractyloside Dipotassium Salt vary with different dosages in animal models. At low doses, the compound can inhibit mitochondrial function without causing significant toxicity. At high doses, Atractyloside Dipotassium Salt can lead to severe energy deficits, cellular damage, and even death. It is important to carefully control the dosage when using this compound in animal studies to avoid adverse effects .

Metabolic Pathways

Atractyloside Dipotassium Salt is involved in metabolic pathways related to mitochondrial function. By inhibiting the ADP/ATP translocase, it disrupts the normal exchange of ADP and ATP, leading to altered metabolic flux and changes in metabolite levels. This can affect various metabolic processes, including oxidative phosphorylation, glycolysis, and the citric acid cycle .

Transport and Distribution

Within cells and tissues, Atractyloside Dipotassium Salt is transported and distributed primarily through passive diffusion. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and effects on cellular function .

Subcellular Localization

Atractyloside Dipotassium Salt is primarily localized in the mitochondria, where it exerts its inhibitory effects on the ADP/ATP translocase and chloride channels. The compound’s targeting to the mitochondria is likely mediated by its chemical properties and interactions with mitochondrial proteins. This subcellular localization is crucial for its function and impact on cellular metabolism .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El atractylosido (sal de potasio) normalmente se aísla de fuentes naturales en lugar de sintetizarse químicamente. La fuente principal es el cardo mediterráneo Atractylis gummifera . El proceso de aislamiento implica la extracción del compuesto del material vegetal utilizando solventes como metanol o etanol, seguido de pasos de purificación como la cromatografía .

Métodos de producción industrial: La producción industrial de atractylosido (sal de potasio) implica la extracción a gran escala de fuentes vegetales. El material vegetal se cosecha, se seca y se muele hasta obtener un polvo fino. El polvo se somete entonces a extracción con solventes, y el extracto crudo se purifica utilizando técnicas como la cromatografía en columna . El producto final se obtiene como un sólido blanco a amarillo claro .

Análisis De Reacciones Químicas

Tipos de reacciones: El atractylosido (sal de potasio) experimenta principalmente reacciones de hidrólisis y oxidación. También puede participar en reacciones de sustitución bajo condiciones específicas .

Reactivos y condiciones comunes:

Productos principales formados:

Productos de hidrólisis: Componentes de azúcares y aglicona.

Productos de oxidación: Diversos derivados oxidados del atractylosido.

Productos de sustitución: Compuestos con grupos funcionales sustituidos.

4. Aplicaciones de la investigación científica

El atractylosido (sal de potasio) tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Carboxyatractyloside: Another potent inhibitor of the mitochondrial ADP/ATP translocase, but with a carboxyl group instead of a hydroxyl group.

Chlorogenic Acid: Found in similar plant sources and has antioxidant properties, but does not inhibit ADP/ATP transport.

Uniqueness of Atractyloside (Potassium Salt): Atractyloside (potassium salt) is unique due to its specific and potent inhibition of mitochondrial ADP/ATP transport . Unlike other similar compounds, it has a high affinity for the translocase and effectively blocks the exchange of nucleotides, making it a valuable tool in mitochondrial research .

Propiedades

Número CAS |

102130-43-8 |

|---|---|

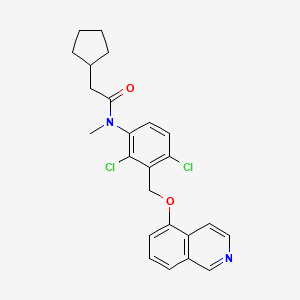

Fórmula molecular |

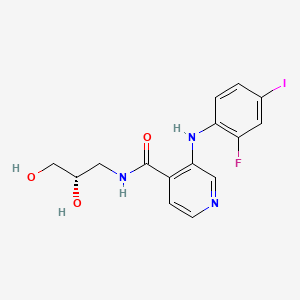

C30H44K2O16S2 |

Peso molecular |

803.0 g/mol |

Nombre IUPAC |

dipotassium;[2-[[(1R,9R)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16?,17?,18?,19?,20?,21?,23?,24?,25?,26?,28?,29-,30-;;/m1../s1 |

Clave InChI |

IUCNQFHEWLYECJ-HUEDHIAJSA-L |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

SMILES isomérico |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CC[C@@]45CC(CCC4[C@@]3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

SMILES canónico |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Atractyloside Potassium Salt; Atractyloside Potassium; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

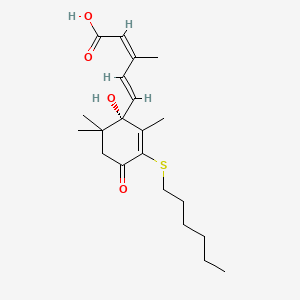

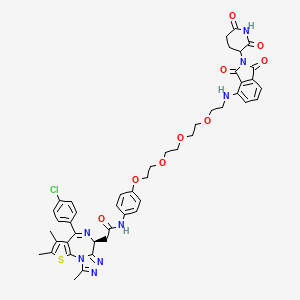

![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)